(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide
Description
(2Z)-2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide is a synthetic organic compound characterized by a pyridine ring substituted with chloro and trifluoromethyl groups, an oxyimino linker, and a 4-chlorophenyl-acetamide moiety.
Properties
Molecular Formula |
C14H8Cl2F3N3O2 |
|---|---|
Molecular Weight |
378.1 g/mol |
IUPAC Name |
(2Z)-2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyiminoacetamide |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-9-3-1-7(2-4-9)11(12(20)23)22-24-13-10(16)5-8(6-21-13)14(17,18)19/h1-6H,(H2,20,23)/b22-11- |
InChI Key |
KLULDOQZSMDLFI-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors : 7
- Rotatable Bonds : 4
- Molecular Complexity : 482 (indicating a highly branched structure)
- Topological Polar Surface Area (TPSA) : 77.6 Ų (moderate polarity, suggesting balanced solubility) .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of bioactive molecules, including pyrazolopyrimidines, sulfonylpyrimidines, and thienopyrimidines. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
The target compound exhibits intermediate polarity (TPSA = 77.6 Ų) compared to analogs with bulkier substituents. For example:
- Hydrogen Bond Acceptors: The target has 7 acceptors, higher than pyrazolopyrimidine analogs (typically 5–6) due to its trifluoromethyl and oxyimino groups .
- Rotatable Bonds: With 4 rotatable bonds, the target is less rigid than thienopyrimidine derivatives (e.g., 2–3 rotatable bonds) but more flexible than sulfonylpyrimidines .
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